(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione
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Overview
Description
(5Z)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that combines a furan ring, a diazinane ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromo and nitro groups: These substituents can be introduced via electrophilic aromatic substitution reactions.
Formation of the diazinane ring: This step involves the cyclization of a suitable diamine with a carbonyl compound.
Final coupling: The furan and diazinane rings are coupled together using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the diazinane ring.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromo group can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products may include furanones and oxidized diazinane derivatives.
Reduction: The major product would be the corresponding amino derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (5Z)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and diazinane rings, along with the substituents, play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in various applications.
Uniqueness
(5Z)-5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of a furan ring, a diazinane ring, and multiple substituents, which confer specific chemical and physical properties. This makes it distinct from other compounds with simpler structures.
Properties
Molecular Formula |
C23H16BrN3O6 |
---|---|
Molecular Weight |
510.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H16BrN3O6/c1-12-7-13(2)9-15(8-12)26-22(29)18(21(28)25-23(26)30)11-16-4-6-20(33-16)17-5-3-14(27(31)32)10-19(17)24/h3-11H,1-2H3,(H,25,28,30)/b18-11- |
InChI Key |
QITRBMLCFHYLHH-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)/C(=O)NC2=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Br)C(=O)NC2=O)C |
Origin of Product |
United States |
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